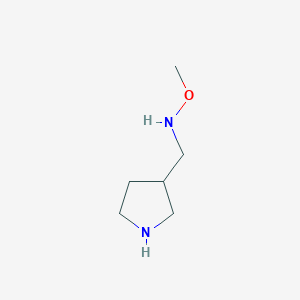
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical transformations. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydroxylamine functional group, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine can be achieved through several methods:
O-Alkylation of Hydroxylamines: This method involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Palladium-Catalyzed O-Arylation: This method uses ethyl acetohydroximate as a hydroxylamine equivalent with aryl chlorides, bromides, and iodides.
Direct Preparation from Alcohols: This involves the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or sulfonates as electrophiles.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Alkylated or arylated hydroxylamines.
Scientific Research Applications
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine involves its reactivity as a hydroxylamine. The hydroxylamine group can act as a nucleophile, participating in various chemical reactions. The pyrrolidine ring provides structural stability and can interact with biological targets, enhancing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
Methoxyamine Hydrochloride: Similar in structure but lacks the pyrrolidine ring.
Ethoxyamine Hydrochloride: Similar in structure but has an ethoxy group instead of a methoxy group.
Uniqueness
O-Methyl-N-(pyrrolidin-3-ylmethyl)hydroxylamine is unique due to the presence of both the hydroxylamine group and the pyrrolidine ring
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-methoxy-1-pyrrolidin-3-ylmethanamine |
InChI |
InChI=1S/C6H14N2O/c1-9-8-5-6-2-3-7-4-6/h6-8H,2-5H2,1H3 |
InChI Key |
BXHNKKFAHKUAPA-UHFFFAOYSA-N |
Canonical SMILES |
CONCC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















